

N-Boc-L-3,5-difluorophenylalanine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-L-3,5-difluorophenylalanine**

Cat. No.: **B346173**

[Get Quote](#)

A Technical Guide to N-Boc-L-3,5-difluorophenylalanine

This document provides a comprehensive overview of **N-Boc-L-3,5-difluorophenylalanine**, a key building block in contemporary drug discovery and peptide chemistry. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, synthesis, and applications.

Physicochemical Properties

N-Boc-L-3,5-difluorophenylalanine is a derivative of the amino acid phenylalanine, featuring two fluorine atoms on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the amine. This substitution pattern enhances the metabolic stability and modulates the biological activity of peptides and other molecules into which it is incorporated.[\[1\]](#)[\[2\]](#)

Below is a summary of its key quantitative data:

Property	Value	References
Molecular Weight	301.29 g/mol	[3]
Molecular Formula	C ₁₄ H ₁₇ F ₂ NO ₄	[1][2][3]
CAS Number	205445-52-9	[1][3]
Appearance	White to off-white solid/powder	[1][3]
Melting Point	109-115 °C	[1]
Optical Rotation	$[\alpha]D^{25} = -31 \pm 2^\circ$ (c=1 in DMF)	[1]
Purity	≥ 99% (HPLC)	[1][2]

Experimental Protocols

The introduction of fluorine atoms into amino acids is a critical strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[4] The following section details a representative synthetic protocol for fluorinated phenylalanine derivatives.

Synthesis of N-Boc-protected (R)-2,5-difluorophenylalanine

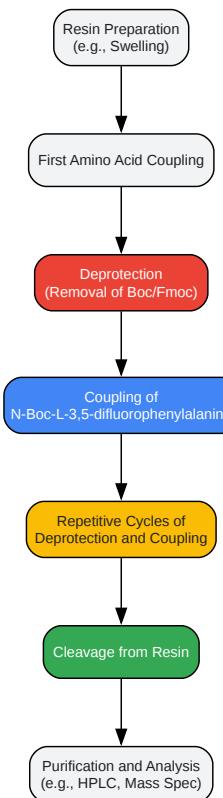
This method involves the asymmetric hydrogenation of an enamine intermediate.[4]

Materials:

- Commercially available 2,5-difluorobenzaldehyde
- N-Boc phosphonate glycinate
- Hydrogen source
- Catalyst for asymmetric hydrogenation
- Base for hydrolysis (e.g., LiOH)
- Organic solvents (e.g., THF, Ethyl Acetate)

- Aqueous solutions for workup (e.g., saturated NaHCO_3 , brine)

Procedure:


- Enamine Formation: 2,5-difluorobenzaldehyde is coupled with N-Boc phosphonate glycinate to generate the corresponding enamino ester intermediate.[4]
- Asymmetric Hydrogenation: The enamine is then subjected to asymmetric hydrogenation using a suitable chiral catalyst to produce the N-Boc-protected (R)-2,5-difluorophenylalanine ester with high enantiomeric excess (>99% ee).[4]
- Hydrolysis: The resulting ester is hydrolyzed using a base, such as lithium hydroxide, in a mixture of THF and water to yield N-Boc-(R)-2,5-difluorophenylalanine.[4]
- Purification: The final product is purified using standard techniques such as extraction and chromatography.

Applications in Drug Discovery and Peptide Synthesis

N-Boc-L-3,5-difluorophenylalanine is a valuable building block for the synthesis of novel peptides and therapeutic agents.[1] The presence of the difluorophenyl group can enhance the stability and bioactivity of these molecules.[1] Its applications are prominent in the development of more effective medications, particularly in cancer research where it can be used to modify the activity of therapeutic agents.[1][2][5]

Logical Workflow for Peptide Synthesis

The following diagram illustrates a generalized workflow for solid-phase peptide synthesis (SPPS), a common application for **N-Boc-L-3,5-difluorophenylalanine**.

[Click to download full resolution via product page](#)

Fig 1. Generalized workflow for solid-phase peptide synthesis.

Signaling Pathway Context

While specific signaling pathways directly modulated by **N-Boc-L-3,5-difluorophenylalanine** itself are not the primary focus of its application (as it is a building block), the peptides synthesized using this amino acid are often designed to interact with specific biological targets. For instance, fluorinated amino acids can be incorporated into peptides that target protein-protein interactions or enzyme active sites, which are key nodes in cellular signaling pathways.

The diagram below represents a hypothetical scenario where a peptide containing L-3,5-difluorophenylalanine inhibits a kinase signaling pathway, a common strategy in cancer therapy.

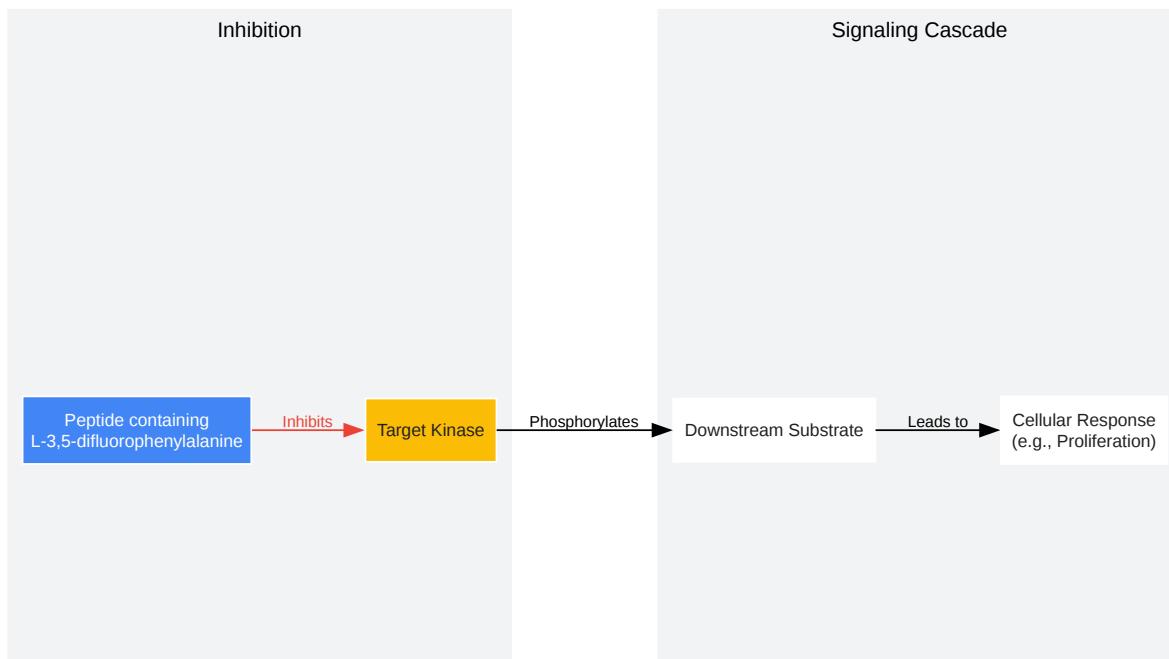

[Click to download full resolution via product page](#)

Fig 2. Hypothetical inhibition of a kinase signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [N-Boc-L-3,5-difluorophenylalanine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b346173#n-boc-l-3-5-difluorophenylalanine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com